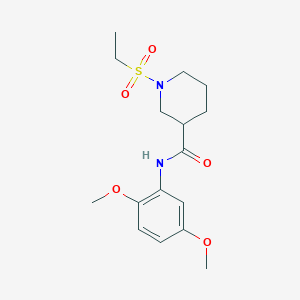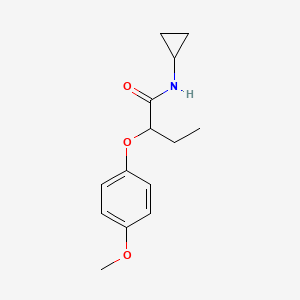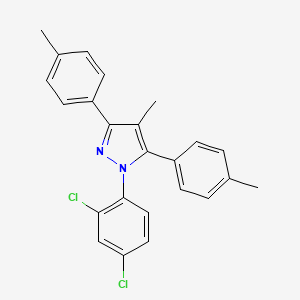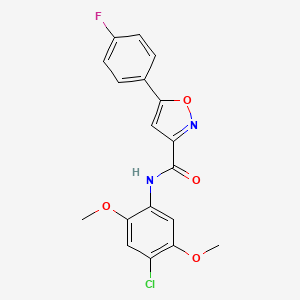
N-(5-chloro-2-methoxyphenyl)-5-(2-pyrazinyl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-5-(2-pyrazinyl)-1,3,4-thiadiazol-2-amine, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-5-(2-pyrazinyl)-1,3,4-thiadiazol-2-amine is a selective inhibitor of JAK3, which is predominantly expressed in immune cells. JAK3 plays a critical role in the signaling pathways involved in the differentiation and activation of T cells, which are key players in the pathogenesis of autoimmune diseases. By inhibiting JAK3, this compound can prevent the activation and proliferation of T cells, thereby reducing the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and inhibit the differentiation and activation of T cells. This compound has also been shown to reduce the severity of disease in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-5-(2-pyrazinyl)-1,3,4-thiadiazol-2-amine has several advantages as a research tool for studying autoimmune diseases. It is a selective inhibitor of JAK3, which allows for the specific targeting of immune cells involved in the pathogenesis of autoimmune diseases. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as a research tool. It is a potent immunosuppressant, which can have off-target effects on other immune cells and pathways. Additionally, the long-term effects of this compound on the immune system are not well understood.
Direcciones Futuras
1. Combination Therapy: N-(5-chloro-2-methoxyphenyl)-5-(2-pyrazinyl)-1,3,4-thiadiazol-2-amine has shown promising results in combination with other immunosuppressive agents, such as methotrexate and corticosteroids. Future studies could investigate the potential synergistic effects of combination therapy in the treatment of autoimmune diseases.
2. Alternative Targets: JAK3 is not the only JAK enzyme involved in the pathogenesis of autoimmune diseases. Future studies could investigate the potential therapeutic applications of inhibitors targeting other JAK enzymes, such as JAK1 and JAK2.
3. Safety and Long-Term Effects: The long-term effects of this compound on the immune system and other organ systems are not well understood. Future studies could investigate the safety and long-term effects of this compound in animal models and clinical trials.
4. Novel Thiadiazole Derivatives: The synthesis of novel thiadiazole derivatives with improved pharmacokinetic properties and selectivity for JAK3 could lead to the development of more effective and safer immunosuppressive agents for the treatment of autoimmune diseases.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in the treatment of autoimmune diseases. Its selective inhibition of JAK3 and immunosuppressive effects make it a valuable research tool for studying the pathogenesis of autoimmune diseases. However, further studies are needed to fully understand its safety and long-term effects, as well as to develop more effective and safer immunosuppressive agents.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-5-(2-pyrazinyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a critical role in the signaling pathways involved in immune cell activation and inflammation. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and thereby suppress the immune response.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-pyrazin-2-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c1-20-11-3-2-8(14)6-9(11)17-13-19-18-12(21-13)10-7-15-4-5-16-10/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMDYISRWRVRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NN=C(S2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-isopropyl 2-methyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4710939.png)
![2-(2-naphthyloxy)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4710947.png)
![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4710948.png)
![5-(2-furyl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4710963.png)
![N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4710967.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4710976.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4710977.png)


![methyl 2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4710997.png)
![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4711008.png)